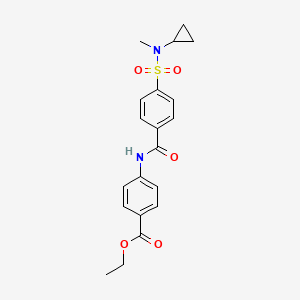

ethyl 4-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “ethyl 4-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)benzoate” is an ester formed by the condensation of benzoic acid and ethanol . It contains a benzamido group and a sulfamoyl group, which are common in many pharmaceuticals and synthetic compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzamido and sulfamoyl groups would contribute to the complexity .Chemical Reactions Analysis

Esters can undergo a variety of reactions including hydrolysis, reduction, and reactions with Grignard reagents . The specific reactions that this compound would undergo would depend on the conditions and reagents present.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups can make a compound soluble in water, while the presence of nonpolar groups can make it soluble in organic solvents .Applications De Recherche Scientifique

Pyrolysis and Molecular Transformation

Ethyl 4-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)benzoate is involved in the study of pyrolysis and molecular transformation processes. Research by Tanikaga, Nozaki, Nishida, and Kaji (1984) on ethyl (2E)-2-phenylsulfinyl-2-alkenoates, which are structurally related to the subject compound, demonstrated the formation of ethyl (2E,4E)-2,4-alkadienoates through thermal reactions. This process involves the migration of carbon-carbon double bonds and [2,3]sigmatropic rearrangement, highlighting the compound's utility in studying chemical transformations and synthesis routes (Tanikaga et al., 1984).

Supramolecular Chemistry

The compound's framework is also relevant to supramolecular chemistry, as illustrated by Portilla et al. (2007) in their study of substituted 4-pyrazolylbenzoates. These studies explore hydrogen-bonded supramolecular structures, which are crucial for understanding molecular assembly and designing new materials. Such research underpins the compound's significance in developing advanced materials with specific properties (Portilla et al., 2007).

Nonlinear Optical (NLO) Properties

The potential of ethyl 4-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)benzoate derivatives in nonlinear optics has been explored through in silico screening for NLO activities using density functional theory (DFT). Kiven et al. (2023) have shown that certain derivatives exhibit significantly larger static and frequency-dependent hyperpolarizabilities compared to the NLO prototypical molecule, para-nitroaniline. This suggests promising applications in the development of new NLO materials (Kiven et al., 2023).

Molecular Characterization and Crystallography

Studies like those by Xing and Nan (2005) contribute to understanding the molecular structure and interactions of compounds containing the ethyl 4-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)benzoate moiety. Characterization of molecules through crystallography provides insights into their structural features, aiding in the synthesis of more complex molecules and materials (Xing & Nan, 2005).

Liquid Crystalline Properties

Research into fluorinated monomers containing an ester function in the spacer, such as those related to the subject compound, showcases their utility in creating side chain liquid crystalline polysiloxanes with high smectogen properties. This illustrates the compound's applicability in the development of materials with specific liquid crystalline behaviors, useful in various advanced technological applications (Bracon et al., 2000).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 4-[[4-[cyclopropyl(methyl)sulfamoyl]benzoyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5S/c1-3-27-20(24)15-4-8-16(9-5-15)21-19(23)14-6-12-18(13-7-14)28(25,26)22(2)17-10-11-17/h4-9,12-13,17H,3,10-11H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFKCTKCMUKGHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-chlorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2927878.png)

![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-octadecyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2927881.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2927885.png)

![2-[1-(2H-Benzotriazole-5-carbonyl)piperidin-4-yl]-6-tert-butylpyridazin-3-one](/img/structure/B2927887.png)

![8-{[1-(2-Phenylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2927893.png)

![1-Methyl-4-[[2-[[3-(oxan-4-yl)phenoxy]methyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2927896.png)